Indium, tris(2,2-dimethylpropyl)-
Description
Indium, tris(2,2-dimethylpropyl)-, also known as tris(neopentyl)indium, is an organoindium compound characterized by three 2,2-dimethylpropyl (neopentyl) groups bonded to an indium center. Its molecular formula is In(C(CH₃)₂CH₂)₃, and its structure is defined by sterically bulky ligands that influence its reactivity, stability, and applications in organometallic synthesis.
Properties
CAS No. |
106136-98-5 |
|---|---|
Molecular Formula |
C15H33In |
Molecular Weight |
328.24 g/mol |
IUPAC Name |
tris(2,2-dimethylpropyl)indigane |
InChI |
InChI=1S/3C5H11.In/c3*1-5(2,3)4;/h3*1H2,2-4H3; |
InChI Key |
WAKXDUIFFXWYTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C[In](CC(C)(C)C)CC(C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues in Organometallic Chemistry
Tris(neopentyl)indium belongs to a class of tris-organometallic compounds. Key comparisons include:
Key Observations :
- Steric Effects : The neopentyl group’s bulkiness in tris(neopentyl)indium reduces its reactivity toward nucleophiles compared to less hindered ligands (e.g., methyl or ethyl) .
- Thermal Stability : Tungsten analogs with neopentyl ligands exhibit high thermal stability, suggesting similar trends for indium derivatives under controlled conditions .
Spectroscopic and Crystallographic Data
Infrared (IR) and NMR spectra of similar compounds highlight strong C–In bonding and ligand-dominated vibrational modes.
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